molecular formula C13H10ClFN2OS B2400757 N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1375988-67-2

N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2400757
CAS No.: 1375988-67-2
M. Wt: 296.74
InChI Key: SDCYUROWGBOIFT-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a fluorine atom and a carboxamide group, as well as a phenyl ring substituted with a chlorine atom and a methylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-chloro-4-methylsulfanylphenyl)-2-fluoropyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2OS/c1-19-11-3-2-9(7-10(11)14)17-13(18)8-4-5-16-12(15)6-8/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCYUROWGBOIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, by interacting with its catalytic site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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